molecular formula C14H8BrNO5S B085638 Bromaminic acid CAS No. 116-81-4

Bromaminic acid

Cat. No.: B085638
CAS No.: 116-81-4
M. Wt: 382.19 g/mol
InChI Key: QZZSAWGVHXXMID-UHFFFAOYSA-N
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Description

Bromaminic acid, also known as 1-amino-4-bromoanthraquinone-2-sulfonic acid, is an organic compound with the molecular formula C14H8BrNO5S. It is a derivative of anthraquinone, characterized by the presence of bromine, amino, and sulfonic acid groups. This compound is primarily used as an intermediate in the synthesis of dyes and biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromaminic acid can be synthesized through several methods. One common approach involves the bromination of 1-aminoanthraquinone. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but optimized for scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Bromaminic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Dyes: Substitution reactions often yield various anthraquinone-based dyes.

    Biologically Active Compounds:

Comparison with Similar Compounds

  • 1-Amino-4-bromoanthraquinone-2-sulfonic acid sodium salt
  • 1-Amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid

Comparison: Bromaminic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it particularly useful in dye synthesis and pharmaceutical applications .

Properties

IUPAC Name

1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO5S/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18/h1-5H,16H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZSAWGVHXXMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6258-06-6 (hydrochloride salt)
Record name Bromamine acid
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DSSTOX Substance ID

DTXSID5044782
Record name 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
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Molecular Weight

382.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

116-81-4
Record name 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid
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Record name Bromamine acid
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Record name Bromaminic acid
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Record name 2-Anthracenesulfonic acid, 1-amino-4-bromo-9,10-dihydro-9,10-dioxo-
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Record name 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
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Record name 1-amino-4-bromo-9,10-dioxoanthracene-2-sulphonic acid
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Record name BROMAMINE ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is bromaminic acid primarily used for in research?

A1: this compound, chemically known as 1-amino-4-bromoanthraquinone-2-sulfonic acid, is not a pharmaceutical itself but serves as a crucial precursor in the synthesis of various anthraquinone derivatives. These derivatives find applications as dyes [, ] and are being investigated for potential use in medicine, particularly as drugs [].

Q2: How does the structure of this compound lend itself to the creation of diverse derivatives?

A2: The key to this compound's versatility lies in its C4-bromo substituent. This bromine atom can be readily replaced with different (ar)alkylamino residues, opening up possibilities for creating a wide array of anthraquinone derivatives []. This flexibility allows researchers to explore the structure-activity relationship (SAR) and tailor the properties of the resulting compounds.

Q3: Can you give an example of a specific synthetic application of this compound?

A3: Certainly. This compound plays a vital role in synthesizing Reactive Brilliant Blue KN-R, a commercially important dye. Researchers have developed an efficient method utilizing a monovalent copper complex to catalyze the condensation reaction between this compound and 2-[(3-aminophenyl)sulfonyl)ethanol, leading to the formation of the desired dye intermediate [].

Q4: Are there any studies focusing on the environmental impact of this compound derivatives?

A4: Yes, researchers are investigating the degradation of this compound derivatives, particularly through catalytic ozonation. A study highlighted the effectiveness of mesoporous γ-Al2O3-supported manganese–cerium mixed oxides (Mn-CeOx/γ-Al2O3) as catalysts for the ozonation of this compound, demonstrating a potential solution for treating wastewater containing these compounds [].

Q5: What are the common synthetic methods used for attaching different amines to this compound?

A5: The Ullmann coupling reaction is a widely employed method for this purpose. Researchers have reported successful utilization of copper(0)-catalyzed Ullmann coupling reactions, assisted by microwaves [] and ligands [], to synthesize a variety of alkyl- and aryl-amino-substituted anthraquinone derivatives from this compound.

Q6: Has this compound been investigated for any biological activity itself?

A6: While primarily recognized as a synthetic precursor, this compound has been studied for its interaction with biological systems. One study explored the influence of this compound, as a structural analog of the anthraquinone moiety of Cibacron blue F3GA, on the binding of 1,25-dihydroxyvitamin D3-receptor complexes to DNA []. This suggests potential avenues for investigating its biological effects.

Q7: Are there readily available methods for synthesizing this compound itself?

A7: Yes, researchers have developed efficient protocols for preparing this compound sodium salt. One method involves a sulfonation reaction of 1-aminoanthraquinone with chlorosulfonic acid followed by a specific extraction procedure to obtain high yields and purity of the desired product [].

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